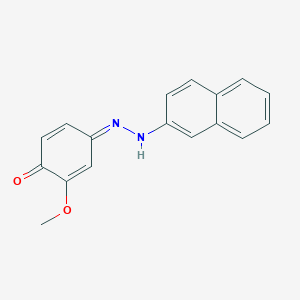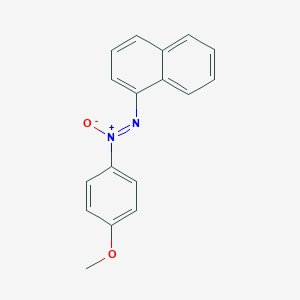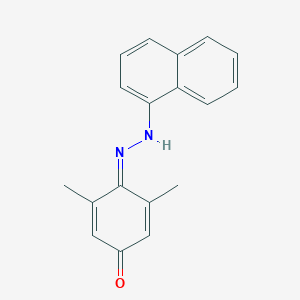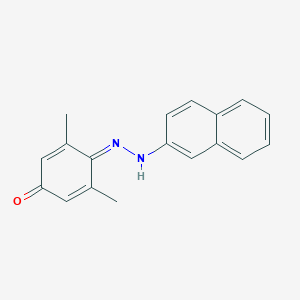![molecular formula C27H21N3O4S2 B283055 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, commonly known as BDN-826, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BDN-826 is a spirocyclic compound that belongs to the class of thiazepine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of BDN-826 is not fully understood. However, it has been proposed that BDN-826 may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BDN-826 may also act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
BDN-826 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. BDN-826 also affects the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, BDN-826 has been shown to induce oxidative stress and alter mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDN-826 is its broad-spectrum activity against cancer cells, bacteria, and fungi. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of BDN-826 include its poor solubility and stability, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the toxicity and pharmacokinetics of BDN-826 in vivo.
Direcciones Futuras
The potential applications of BDN-826 are vast, and several future directions can be explored. One possible direction is the development of BDN-826-based combination therapies for cancer treatment. Another direction is the modification of BDN-826 to improve its solubility and stability, which may enhance its bioavailability and efficacy. The use of BDN-826 as a lead compound for the development of new drugs for infectious diseases is also a promising direction. Finally, further studies are needed to elucidate the mechanism of action of BDN-826 and its potential side effects in vivo.
Conclusion:
In conclusion, BDN-826 is a novel small molecule with potential therapeutic applications. Its broad-spectrum activity against cancer cells, bacteria, and fungi makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to determine the toxicity and pharmacokinetics of BDN-826 in vivo and to explore its potential applications in combination therapies and as a lead compound for drug development.
Métodos De Síntesis
The synthesis of BDN-826 involves a multistep process that starts with the condensation of 3-methylbenzaldehyde and 1,3-benzodioxole-5-carbaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and spiroannulation, to obtain the final compound. The synthesis of BDN-826 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
BDN-826 has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent for several diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. BDN-826 has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Fórmula molecular |
C27H21N3O4S2 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(7E)-2-acetyl-7-(1,3-benzodioxol-5-ylmethylidene)-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C27H21N3O4S2/c1-17-7-6-10-21(13-17)30-27(36-25(28-30)18(2)31)29(20-8-4-3-5-9-20)26(32)24(35-27)15-19-11-12-22-23(14-19)34-16-33-22/h3-15H,16H2,1-2H3/b24-15+ |
Clave InChI |
JVUZURMTAVKLGI-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2C3(N(C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
SMILES |
CC1=CC(=CC=C1)N2C3(N(C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)N2C3(N(C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C6=CC=CC=C6)SC(=N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)


![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)

![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)

![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)

